molecular formula C15H12F6N2 B111133 2,2-Bis(4-aminophenyl)hexafluoropropane CAS No. 1095-78-9

2,2-Bis(4-aminophenyl)hexafluoropropane

Cat. No.

B111133

CAS RN:

1095-78-9

Formula:

C15H12F6N2

M. Wt:

364.29 g/mol

InChI Key:

BEKFRNOZJSYWKZ-UHFFFAOYSA-N

IUPAC Name:

4-[2-(4-aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-yl]aniline

Attention: For research use only. Not for human or veterinary use.

In Stock

  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Description 2,2-Bis(4-aminophenyl)hexafluoropropane (BAPHF) is an organofluorine compound used in a variety of scientific research applications. It is a linear, colorless, and volatile liquid that can be synthesized in a laboratory setting. BAPHF is used in a variety of research fields, including biochemistry, physiology, and pharmacology. This paper will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of BAPHF.
Scientific Research Applications 2,2-Bis(4-aminophenyl)hexafluoropropane is used in a variety of scientific research applications. It is used in biochemistry and physiology to study the effects of fluorinated compounds on biological systems. It is also used in pharmacology to study the effects of fluorinated compounds on drug delivery and absorption. Additionally, 2,2-Bis(4-aminophenyl)hexafluoropropane is used in the synthesis of other fluorinated compounds, such as 1,2-bis(4-aminophenyl)hexafluoropropane, which is used in the synthesis of pharmaceuticals.
Mechanism of Action 2,2-Bis(4-aminophenyl)hexafluoropropane is a weak base and has a pKa of 8.2. It is believed that 2,2-Bis(4-aminophenyl)hexafluoropropane binds to the active site of enzymes, disrupting their normal function. This disruption can lead to altered enzyme activity, which can then lead to changes in biochemical and physiological processes.
Biochemical and Physiological Effects 2,2-Bis(4-aminophenyl)hexafluoropropane has been shown to have a variety of biochemical and physiological effects. In animal studies, 2,2-Bis(4-aminophenyl)hexafluoropropane has been shown to increase the activity of certain enzymes, including cytochrome P450 enzymes. Additionally, 2,2-Bis(4-aminophenyl)hexafluoropropane has been shown to alter the activity of certain neurotransmitter receptors, such as the 5-HT1A receptor. Finally, 2,2-Bis(4-aminophenyl)hexafluoropropane has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase.
Advantages and Limitations for Lab Experiments 2,2-Bis(4-aminophenyl)hexafluoropropane has several advantages for use in laboratory experiments. It is a non-toxic compound, making it safe to use in laboratory settings. Additionally, 2,2-Bis(4-aminophenyl)hexafluoropropane is a volatile compound, making it easy to store and handle. Finally, 2,2-Bis(4-aminophenyl)hexafluoropropane is a relatively inexpensive compound, making it an attractive option for researchers on a budget. Despite these advantages, 2,2-Bis(4-aminophenyl)hexafluoropropane has some limitations. It is a highly reactive compound and can easily react with other compounds, making it difficult to store and handle. Additionally, 2,2-Bis(4-aminophenyl)hexafluoropropane is not a very potent compound, making it less effective for certain applications.
Future Directions The future of 2,2-Bis(4-aminophenyl)hexafluoropropane research is promising. One potential future direction is the development of new ways to synthesize 2,2-Bis(4-aminophenyl)hexafluoropropane. Additionally, researchers are exploring ways to use 2,2-Bis(4-aminophenyl)hexafluoropropane to improve drug delivery and absorption. Finally, researchers are exploring ways to use 2,2-Bis(4-aminophenyl)hexafluoropropane to study the effects of fluorinated compounds on biological systems.
CAS RN 1095-78-9
Product Name 2,2-Bis(4-aminophenyl)hexafluoropropane
Molecular Formula C15H12F6N2
Molecular Weight 364.29 g/mol
IUPAC Name 4-[2-(4-aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-yl]aniline
InChI InChI=1S/C15H12F6N2/c16-14(17,18)13(15(19,20)21,9-1-5-11(22)6-2-9)10-3-7-12(23)8-4-10/h1-8H,22-23H2
InChI Key BEKFRNOZJSYWKZ-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C(C2=CC=C(C=C2)N)(C(F)(F)F)C(F)(F)F)N
Canonical SMILES C1=CC(=C(C=C1C(C2=CC(=C(C=C2)N)N)(C(F)(F)F)C(F)(F)F)N)N
Pictograms Irritant
Origin of Product United States

N/A

Synthesis I
Patent
US04922019
Procedure details
96.7 g (0.23 mol) of 2,2-bis-(3-amino-4-nitrophenyl) hexafluoropropane are dissolved in 1,000 ml of ethyl acetate and reduced with hydrogen (100 bar) at 25° C. in an autoclave after the addition of 3 g of a palladium/charcoal catalyst (5% Pd). After filtering off the catalyst, the ethyl acetate is separated off on the rotary evaporator. The residue is taken up using 1 1 of water and adjusted to a pH of 1 using 1:1 hydrochloric acid. The mixture is then heated to 70°-80° C., 20 g of activated charcoal are added, the mixture is stirred at 70°-80° C. for 15 minutes and the activated charcoal is filtered off. The colorless filtrate is saturated with nitrogen and is adjusted at 10°-20° C. to a pH of 7 using 1:1 ammonia solution under inert gas. The precipitate is separated off, washed well with water and dried to constant weight under reduced pressure. Yield 74 g (0.20 mol); gas chromatographic purity above 99.9%; white solid; m.p. 218°-220° C.
Name
2,2-bis-(3-amino-4-nitrophenyl) hexafluoropropane
Quantity
96.7 g
Type
reactant
Name
ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
[H][H]
Name
hydrogen
Quantity
0 (± 1) mol
Type
reactant
Name
palladium/charcoal
Quantity
3 g
Type
catalyst
Name
2,2-Bis-(3,4-diaminophenyl)hexafluoropropane
Identifiers
REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]([C:11]([C:20]2[CH:25]=[CH:24][C:23]([N+:26]([O-])=O)=[C:22]([NH2:29])[CH:21]=2)([C:16]([F:19])([F:18])[F:17])[C:12]([F:15])([F:14])[F:13])[CH:5]=[CH:6][C:7]=1[N+:8]([O-])=O.[H][H]>C(OCC)(=O)C.[Pd]>[NH2:29][C:22]1[CH:21]=[C:20]([C:11]([C:4]2[CH:5]=[CH:6][C:7]([NH2:8])=[C:2]([NH2:1])[CH:3]=2)([C:12]([F:13])([F:14])[F:15])[C:16]([F:17])([F:18])[F:19])[CH:25]=[CH:24][C:23]=1[NH2:26]
Inputs
m1_m3
Name
2,2-bis-(3-amino-4-nitrophenyl) hexafluoropropane
Quantity
96.7 g
Type
reactant
Smiles
NC=1C=C(C=CC1[N+](=O)[O-])C(C(F)(F)F)(C(F)(F)F)C1=CC(=C(C=C1)[N+](=O)[O-])N
Name
ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Details
Conditions
Notes
Procedure details
96.7 g (0.23 mol) of 2,2-bis-(3-amino-4-nitrophenyl) hexafluoropropane are dissolved in 1,000 ml of ethyl acetate and reduced with hydrogen (100 bar) at 25° C. in an autoclave after the addition of 3 g of a palladium/charcoal catalyst (5% Pd). After filtering off the catalyst, the ethyl acetate is separated off on the rotary evaporator. The residue is taken up using 1 1 of water and adjusted to a pH of 1 using 1:1 hydrochloric acid. The mixture is then heated to 70°-80° C., 20 g of activated charcoal are added, the mixture is stirred at 70°-80° C. for 15 minutes and the activated charcoal is filtered off. The colorless filtrate is saturated with nitrogen and is adjusted at 10°-20° C. to a pH of 7 using 1:1 ammonia solution under inert gas. The precipitate is separated off, washed well with water and dried to constant weight under reduced pressure. Yield 74 g (0.20 mol); gas chromatographic purity above 99.9%; white solid; m.p. 218°-220° C.
Workups
FILTRATION
Type
FILTRATION
Details
After filtering off the catalyst
Outcomes
Product
Details
Reaction Time
15 min
Name
2,2-Bis-(3,4-diaminophenyl)hexafluoropropane
Type
Smiles
NC=1C=C(C=CC1N)C(C(F)(F)F)(C(F)(F)F)C1=CC(=C(C=C1)N)N
Patent
US04922019
Procedure details
On the other hand, a process is described in the literature (K. S. Y. Lau et al., Journal of Polymer Science, Polymer Chemistry Edition, 20. 2381-2393 (1982)) which facilitates the preparation of an isomeric diamine to 2,2-bis-(4-aminophenyl) hexafluoropropane from, 2,2-bis-(3-aminophenyl)hexafluoropropane, in very high yields. For this, the process also starts out from 2,2-bis-(4-hydroxyphenyl)hexafluoropropane, the hydroxyl groups of which are converted into F3C-SO3 groups by reaction with trifluoromethanesulfonic anhydride. Trifluoromethanesulfonic acid is eliminated from this compound in a second step by catalytic hydrogenation with a palladium/charcoal catalyst which is suspended in triethylamine and 2,2-bisphenylhexafluoropropane is thus obtained. This compound is nitrated using nitric acid in concentrated sulfuric acid to give 2,2-bis-(3-nitrophenyl)hexafluoropropane in a third step which is then hydrogenated on a palladium/charcoal catalyst to give 2,2-bis-(3-aminophenyl)hexafluoropropane in a fourth step.
[Compound]
Name
diamine
Quantity
0 (± 1) mol
Type
reactant
Name
2,2-bis-(4-aminophenyl) hexafluoropropane
Quantity
0 (± 1) mol
Type
reactant
Name
2,2-bis-(3-aminophenyl)hexafluoropropane
Quantity
0 (± 1) mol
Type
reactant
Name
2,2-bis-(4-hydroxyphenyl)hexafluoropropane
Quantity
0 (± 1) mol
Type
reactant
Name
trifluoromethanesulfonic anhydride
Quantity
0 (± 1) mol
Type
reactant
Name
Trifluoromethanesulfonic acid
Quantity
0 (± 1) mol
Type
reactant
Name
palladium/charcoal
Quantity
0 (± 1) mol
Type
catalyst
Name
triethylamine
Quantity
0 (± 1) mol
Type
solvent
Name
2,2-bisphenylhexafluoropropane
Identifiers
REACTION_CXSMILES
N[C:2]1[CH:7]=[CH:6][C:5]([C:8]([C:17]2[CH:22]=[CH:21][C:20](N)=[CH:19][CH:18]=2)([C:13]([F:16])([F:15])[F:14])[C:9]([F:12])([F:11])[F:10])=[CH:4][CH:3]=1.NC1C=C(C(C2C=CC=C(N)C=2)(C(F)(F)F)C(F)(F)F)C=CC=1.OC1C=CC(C(C2C=CC(O)=CC=2)(C(F)(F)F)C(F)(F)F)=CC=1.FC(F)(F)S(OS(C(F)(F)F)(=O)=O)(=O)=O.FC(F)(F)S(O)(=O)=O>[Pd].C(N(CC)CC)C>[C:17]1([C:8]([C:5]2[CH:6]=[CH:7][CH:2]=[CH:3][CH:4]=2)([C:9]([F:10])([F:11])[F:12])[C:13]([F:14])([F:15])[F:16])[CH:18]=[CH:19][CH:20]=[CH:21][CH:22]=1
Inputs
m1_m2_m3
[Compound]
Name
diamine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
2,2-bis-(4-aminophenyl) hexafluoropropane
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC=C(C=C1)C(C(F)(F)F)(C(F)(F)F)C1=CC=C(C=C1)N
Name
2,2-bis-(3-aminophenyl)hexafluoropropane
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1C=C(C=CC1)C(C(F)(F)F)(C(F)(F)F)C1=CC(=CC=C1)N
Details
Conditions
Notes
Procedure details
On the other hand, a process is described in the literature (K. S. Y. Lau et al., Journal of Polymer Science, Polymer Chemistry Edition, 20. 2381-2393 (1982)) which facilitates the preparation of an isomeric diamine to 2,2-bis-(4-aminophenyl) hexafluoropropane from, 2,2-bis-(3-aminophenyl)hexafluoropropane, in very high yields. For this, the process also starts out from 2,2-bis-(4-hydroxyphenyl)hexafluoropropane, the hydroxyl groups of which are converted into F3C-SO3 groups by reaction with trifluoromethanesulfonic anhydride. Trifluoromethanesulfonic acid is eliminated from this compound in a second step by catalytic hydrogenation with a palladium/charcoal catalyst which is suspended in triethylamine and 2,2-bisphenylhexafluoropropane is thus obtained. This compound is nitrated using nitric acid in concentrated sulfuric acid to give 2,2-bis-(3-nitrophenyl)hexafluoropropane in a third step which is then hydrogenated on a palladium/charcoal catalyst to give 2,2-bis-(3-aminophenyl)hexafluoropropane in a fourth step.
Outcomes
Product
Details
Name
2,2-bisphenylhexafluoropropane
Type
product
Smiles
C1(=CC=CC=C1)C(C(F)(F)F)(C(F)(F)F)C1=CC=CC=C1